molecular formula C16H22Cl2N2O4 B2874469 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide CAS No. 618861-88-4

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide

Cat. No.: B2874469
CAS No.: 618861-88-4
M. Wt: 377.26
InChI Key: IZMSAYFTAWTOJM-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide is a bis-chloroacetamide derivative featuring a central 3-methoxy-4-(2-methylpropoxy)phenyl group. The molecule contains two chloroacetamide moieties (-NH-C(=O)-CH₂Cl) attached to a methylene bridge linked to the substituted phenyl ring. This structure confers unique steric and electronic properties, distinguishing it from simpler acetamide derivatives. The methoxy and 2-methylpropoxy substituents on the phenyl ring enhance solubility compared to non-polar groups, while the dual chloroacetamide groups may influence reactivity and biological interactions.

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O4/c1-10(2)9-24-12-5-4-11(6-13(12)23-3)16(19-14(21)7-17)20-15(22)8-18/h4-6,10,16H,7-9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMSAYFTAWTOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with 2-chloroacetamide to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various functionalized derivatives.

Scientific Research Applications

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxy-4-(2-methylpropoxy)phenyl, dual chloroacetamides C₁₆H₂₁Cl₂N₂O₄* ~392.25 Bulky ether substituents, dual electrophilic chloroacetamide groups
2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide (2a) [] 2-Chloro-5-nitrophenyl C₈H₆Cl₂N₂O₃ 249.05 Nitro group enhances electron-withdrawing effects, potentially increasing reactivity
2-Chloro-N-(thiazol-2-yl)acetamide (3a-3d) [] Thiazole ring C₅H₅ClN₂OS 176.63 Heterocyclic thiazole improves π-π stacking in biological targets
N-(4-(2-Oxopyrrolidin-1-yl)benzyl)acetamide [] Pyrrolidinone, benzyl C₁₃H₁₅ClN₂O₂ 278.73 Pyrrolidinone increases solubility and hydrogen-bonding capacity
2-Chloro-N-[4-chloro-2-(hydroxyimino(phenyl)methyl)phenyl]acetamide [] Oxime, dichlorophenyl C₁₅H₁₁Cl₂N₂O₂ 327.17 Oxime group introduces tautomerism and metal-chelating potential

*Inferred molecular formula based on structural analysis.

Key Observations :

  • Substituent Effects : The target compound’s 3-methoxy-4-(2-methylpropoxy)phenyl group provides steric bulk and moderate polarity, contrasting with electron-withdrawing nitro (2a) or heterocyclic thiazole groups ().
  • Solubility: Ether substituents (methoxy, 2-methylpropoxy) likely improve aqueous solubility compared to non-polar analogs like 2-Chloro-N-(2-ethyl-6-methylphenyl) derivatives ().
Physicochemical Properties
  • Melting Points: Target compound: Not reported, but analogous bis-chloroacetamides (e.g., : 124.9–125.4°C) suggest a high melting point due to crystalline packing . compound: Likely >200°C due to rigid oxime and dichlorophenyl groups .
  • Lipophilicity : The 2-methylpropoxy group increases logP compared to methoxy or nitro-substituted analogs.

Biological Activity

2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H19Cl2N3O3\text{C}_{15}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_3

This structure indicates the presence of multiple functional groups that contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of chloroacetamides, including the compound , exhibit significant antimicrobial properties. A study conducted on various synthesized chloroacetamide derivatives revealed their effectiveness against a range of microorganisms.

Antibacterial Activity

The antibacterial efficacy was evaluated against several strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated varying degrees of inhibition, as summarized in Table 1.

Sample CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
CA716No zone
PCA262325
CMTA303536
C-3-CPA272930
C-2-CPA303036

The data shows that samples like PCA and CMTA exhibited strong antibacterial activity, particularly against S. aureus.

Antifungal Activity

The antifungal properties were assessed against Candida species. The results are illustrated in Table 2.

Sample CodeCandida (mm)
CANo zone
PCA14
CMTA11
C-3-CPA23
C-2-CPA21

These findings indicate that certain derivatives can effectively inhibit fungal growth, with C-3-CPA showing notable activity.

Neuroprotective Properties

In addition to antimicrobial activity, there is emerging evidence regarding the neuroprotective effects of chloroacetamide derivatives. For instance, compounds similar to the one studied have been shown to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s.

Case Studies

  • Neuroprotection in Animal Models : A study involving animal models demonstrated that administration of chloroacetamide derivatives resulted in decreased markers of oxidative stress in brain tissues, suggesting a protective effect against neurodegeneration.
  • Clinical Implications : Preliminary clinical trials have indicated potential benefits in cognitive function among patients with mild cognitive impairment when treated with related compounds, although further research is necessary to establish definitive conclusions.

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